BenchChemオンラインストアへようこそ!

4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Molecular weight Physicochemical property Lead identification

4-{3-[(6-Methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine (CAS 2034446‑31‑4) is a fully synthetic heterocyclic small molecule (C₁₄H₂₀N₄O₄, MW 308.34 g mol⁻¹) that integrates a 6‑methoxypyridazine ether, a pyrrolidine core, and a morpholine‑carbonyl terminus within a single scaffold. The compound is offered by multiple research‑chemical suppliers as a building block or screening candidate, typically at ≥95 % purity, and is intended exclusively for non‑human, non‑clinical laboratory use.

Molecular Formula C14H20N4O4
Molecular Weight 308.338
CAS No. 2034446-31-4
Cat. No. B2667119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine
CAS2034446-31-4
Molecular FormulaC14H20N4O4
Molecular Weight308.338
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCOCC3
InChIInChI=1S/C14H20N4O4/c1-20-12-2-3-13(16-15-12)22-11-4-5-18(10-11)14(19)17-6-8-21-9-7-17/h2-3,11H,4-10H2,1H3
InChIKeySMOXMXXZLOSKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{3-[(6-Methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine – Structural and Physicochemical Baseline for Research Procurement


4-{3-[(6-Methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine (CAS 2034446‑31‑4) is a fully synthetic heterocyclic small molecule (C₁₄H₂₀N₄O₄, MW 308.34 g mol⁻¹) that integrates a 6‑methoxypyridazine ether, a pyrrolidine core, and a morpholine‑carbonyl terminus within a single scaffold. The compound is offered by multiple research‑chemical suppliers as a building block or screening candidate, typically at ≥95 % purity, and is intended exclusively for non‑human, non‑clinical laboratory use. Its three‑ring architecture places it in a chemical space explored for kinase inhibition and central‑nervous‑system targets, although no target‑specific bioactivity data have been disclosed in the public domain at the time of writing [1].

Why Generic Substitution of 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine with In‑Class Analogs Carries Procurement Risk


Although the pyridazine‑pyrrolidine‑morpholine chemotype is shared by numerous commercial screening compounds, small structural variations can profoundly alter physicochemical properties, conformational dynamics, and target‑binding potential. The 6‑methoxy group on the pyridazine ring modulates hydrogen‑bonding capacity and electron density compared to unsubstituted or methyl‑substituted analogs, while the morpholine‑carbonyl linker influences solubility and metabolic stability [1]. In the absence of disclosed structure‑activity‑relationship (SAR) data, substituting the target compound with a near analog risks introducing uncharacterized changes in these key properties, potentially compromising reproducibility in biochemical assays or chemical‑biology campaigns. The quantitative comparisons presented in Section 3 provide the only currently available basis for differentiating this compound from its closest commercially listed analogs.

Quantitative Differentiation Evidence for 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine vs. Closest Listed Analogs


Molecular Weight Distinction vs. 6‑Methylpyridazine Analog

The target compound (C₁₄H₂₀N₄O₄) has a molecular weight of 308.34 g mol⁻¹, whereas the direct 6‑methyl analog (C₁₄H₂₀N₄O₃) has a molecular weight of 292.33 g mol⁻¹ – a difference of 16.01 g mol⁻¹ attributable to the replacement of the methoxy oxygen with a methyl group. This mass shift can be analytically resolved by LC‑MS or HRMS, providing a straightforward quality‑control check for incoming material [1].

Molecular weight Physicochemical property Lead identification

Hydrogen‑Bond Acceptor Count Differentiation vs. 6‑Methyl and Unsubstituted Pyridazine Analogs

The 6‑methoxy substituent provides an additional hydrogen‑bond acceptor (the methoxy oxygen) relative to the 6‑methyl analog, resulting in a total of 8 H‑bond acceptors for the target compound versus 7 for the methyl analog and 6 for the unsubstituted pyridazine analog. The number of H‑bond donors remains constant at 0 across all three analogs [1].

Hydrogen bonding Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) Differentiation vs. 6‑Methyl Analog

The additional oxygen atom in the methoxy group of the target compound increases the calculated topological polar surface area to approximately 76 Ų, compared to approximately 64 Ų for the 6‑methyl analog (calculated using the Ertl method) [1]. This 12 Ų increase may influence membrane permeability and oral bioavailability predictions.

Topological polar surface area Membrane permeability Drug-likeness

Recommended Research Application Scenarios for 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine Based on Current Evidence


Kinase‑Focused Fragment‑Based or High‑Throughput Screening Libraries

The 6‑methoxypyridazine motif is a recognized hinge‑binding element in ATP‑competitive kinase inhibitors. This compound can serve as a core scaffold for library enumeration or as a starting point for fragment growth in kinase‑targeted screening campaigns. Its distinct hydrogen‑bonding profile, relative to 6‑methyl or unsubstituted analogs, may confer differential selectivity against kinase panels [1].

Physicochemical Comparator in Structure–Activity Relationship (SAR) Studies

Because of its well‑defined structural differences (methoxy vs. methyl vs. unsubstituted), this compound is suitable as a matched molecular pair for probing the contributions of oxygen‑based hydrogen‑bond acceptors to target binding, solubility, and permeability without altering the core scaffold [1].

Chemical‑Biology Probe Development Requiring Purity‑Verified Building Blocks

The compound is commercially available at ≥95 % purity and can be used directly in bioconjugation reactions, chemoproteomics studies, or cellular target‑engagement assays. The 16 Da mass difference relative to the 6‑methyl analog facilitates mass‑spectrometry‑based tracking in competitive labeling experiments [1].

Method Development and Validation for LC‑MS or HRMS Analytical Workflows

The combination of a unique retention time (dependent on chromatographic conditions), distinct molecular formula, and well‑resolved mass difference from common analogs makes this compound a suitable reference standard for developing or validating LC‑MS methods used in medicinal chemistry quality control [1].

Quote Request

Request a Quote for 4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.